3,3'-ジ-tert-ブチル-5,5'-ジメトキシビフェニル-2,2'-ジオール

説明

3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol, also known as 3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol, is a useful research compound. Its molecular formula is C22H30O4 and its molecular weight is 358.5 g/mol. The purity is usually 95%.

The exact mass of the compound 3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Phenyl Ethers - Anisoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

結晶構造解析

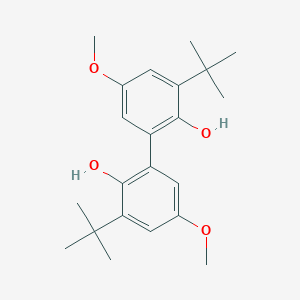

この化合物は、2つのベンゼン環が互いにほぼ垂直になっており、89.8°の二面角を形成して、2回回転対称性を示します 。この独特の構造により、分子間O-H⋯O水素結合を介して拡張された1次元鎖構造を形成することができ、結晶学および材料科学研究にとって興味深い対象となっています。

抗酸化特性

ビフェニルの誘導体として、この化合物は抗酸化特性で知られている有機化合物のクラスに属します 。その構造は、酸化プロセスの研究における潜在的な用途を示唆しており、新しい抗酸化剤の設計のためのモデルとして役立ちます。

重合反応の助触媒

この化合物は、チタン触媒による分子間ヒドロアミノ化における助触媒として同定されています 。このような反応におけるその役割は、強化された特性を持つ新しいポリマー材料の開発にとって重要となる可能性があります。

不斉触媒のための配位子

この化合物の誘導体のキラル性は、それらを不斉触媒における配位子として使用するために適しています 。この用途は、エナンチオマー的に純粋な物質の生産において、製薬業界にとって非常に重要です。

ヒドロアミノ化/環化反応

これは、不斉オレフィンヒドロアミノ化/環化反応の触媒のための触媒前駆体の調製における反応物として役立ちます 。これらの反応は、天然物や医薬品を含む複雑な有機分子の合成において重要です。

開環反応

この化合物は、開環反応の触媒のための単一サイト触媒前駆体の合成に使用されます 。この用途は、さまざまな化学物質や材料を製造する化学産業において重要です。

作用機序

Target of Action

Similar compounds have been used as ligands in various chemical reactions , suggesting that this compound may interact with a variety of molecular targets.

Mode of Action

The compound displays twofold rotational symmetry, with its two benzene rings almost perpendicular to each other . This structural feature may influence its interaction with targets. In the crystal, molecules are linked into an extended one-dimensional chain structure via intermolecular O-H⋯O hydrogen bonds .

Biochemical Pathways

Related compounds have been used as catalysts for asymmetric olefin hydroamination/cyclization reactions , suggesting that this compound may influence similar biochemical pathways.

Pharmacokinetics

Therefore, its impact on bioavailability is currently unknown .

Action Environment

It’s worth noting that the compound’s structure, particularly its o-h⋯o hydrogen bonds, may be influenced by environmental conditions such as ph and temperature .

生物活性

3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol (C22H30O4) is a compound of increasing interest due to its potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The compound exhibits a unique molecular structure characterized by two benzene rings that are nearly perpendicular to each other, forming a dihedral angle of approximately 89.8° . The presence of methoxy groups and hydroxyl functionalities contributes to its chemical reactivity and potential biological interactions.

Biological Activity Overview

Research indicates that 3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol may possess various biological activities including antioxidant properties, anti-inflammatory effects, and potential anticancer activity. Below is a summary of its key biological activities:

Antioxidant Activity

Antioxidants play a crucial role in mitigating oxidative stress by neutralizing free radicals. The compound's structure suggests it may act as an effective antioxidant. Studies have shown that similar biphenyl derivatives exhibit significant inhibition of lipid peroxidation and reduce oxidative stress markers in cellular models .

Anti-inflammatory Effects

Compounds with phenolic structures often demonstrate anti-inflammatory properties. Research has indicated that derivatives of biphenyl can inhibit the production of pro-inflammatory cytokines and modulate inflammatory pathways, which may be relevant for conditions such as arthritis and cardiovascular diseases .

Case Studies

- Cytotoxicity Assays : A study evaluating the cytotoxic effects of phenolic compounds found that certain derivatives significantly reduced cell viability in human cancer cell lines. Although direct studies on 3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol are needed, similar compounds have demonstrated potent anticancer effects through various mechanisms including apoptosis induction and cell cycle arrest .

- Antioxidant Studies : In a comparative study of various antioxidants, compounds structurally similar to 3,3'-Di-tert-butyl-5,5'-dimethoxybiphenyl-2,2'-diol were shown to effectively scavenge free radicals and reduce oxidative damage in cellular models .

Research Findings Summary Table

特性

IUPAC Name |

2-tert-butyl-6-(3-tert-butyl-2-hydroxy-5-methoxyphenyl)-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O4/c1-21(2,3)17-11-13(25-7)9-15(19(17)23)16-10-14(26-8)12-18(20(16)24)22(4,5)6/h9-12,23-24H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYWHFTZNVZQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C2=C(C(=CC(=C2)OC)C(C)(C)C)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00930919 | |

| Record name | 3,3'-Di-tert-butyl-5,5'-dimethoxy[1,1'-biphenyl]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14078-41-2 | |

| Record name | 3,3′-Bis(1,1-dimethylethyl)-5,5′-dimethoxy[1,1′-biphenyl]-2,2′-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14078-41-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dihydroxy-3,3'-di-tert-butyl-5,5'-dimethoxydiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014078412 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Di-tert-butyl-5,5'-dimethoxy[1,1'-biphenyl]-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00930919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,5'-dimethoxy-3,3'-di-tert.-butyl-1,1'-biphenyl-2,2'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.777 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-DIHYDROXY-3,3'-DI-TERT-BUTYL-5,5'-DIMETHOXYDIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S16M65880C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。